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Compound of Interest

Compound Name: AC710

Cat. No.: B560102 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret the off-

target effects of quizartinib in kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of quizartinib?

Quizartinib is a potent and highly selective second-generation FMS-like tyrosine kinase 3

(FLT3) inhibitor.[1][2][3] It was specifically developed to target FLT3, a receptor tyrosine kinase

frequently mutated in acute myeloid leukemia (AML).[1][4]

Q2: What are the known off-target kinases of quizartinib?

While quizartinib is highly selective for FLT3, it does exhibit inhibitory activity against other

kinases, particularly within the type III receptor tyrosine kinase family.[1] The most significant

off-target kinases include KIT, platelet-derived growth factor receptor alpha (PDGFRα), platelet-

derived growth factor receptor beta (PDGFRβ), RET, and colony-stimulating factor 1 receptor

(CSF1R).[1][5] Its selectivity for FLT3 is approximately ten-fold higher than for these off-target

kinases.[5]

Q3: How does the selectivity of quizartinib compare to other FLT3 inhibitors?
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Quizartinib is considered more selective than first-generation FLT3 inhibitors like midostaurin

and sorafenib.[1] For instance, one study found that quizartinib bound to only 8 kinases with a

dissociation constant (Kd) less than 100 nM, whereas midostaurin bound to 54 kinases with

that affinity.[6]

Q4: What is the mechanism of action of quizartinib?

Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to the inactive conformation of

the FLT3 kinase.[7][8] This binding occurs at the ATP-binding site, preventing the

autophosphorylation and subsequent activation of the kinase.[4][5] This, in turn, inhibits

downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial

for cell proliferation and survival.[4]

Q5: Can quizartinib inhibit wild-type FLT3?

Yes, quizartinib inhibits both wild-type FLT3 and FLT3 with internal tandem duplication (ITD)

mutations.[2][5] However, its inhibitory activity is more potent against FLT3-ITD.[2]

Troubleshooting Guides
Issue 1: Unexpected inhibition of a kinase other than
FLT3 in my assay.
Possible Cause 1: Off-target activity of quizartinib.

Troubleshooting Step 1: Compare your findings with the known off-target profile of

quizartinib. Check if the inhibited kinase is a known off-target like KIT, PDGFRα, PDGFRβ,

RET, or CSF1R.[1][5] Refer to the quantitative data table below for reported IC50 and Kd

values.

Troubleshooting Step 2: Titrate the concentration of quizartinib in your assay. Off-target

effects are more likely to be observed at higher concentrations.[7] Determining the IC50 for

the unexpected kinase and comparing it to the IC50 for FLT3 can help ascertain the

selectivity window.

Possible Cause 2: Assay interference.
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Troubleshooting Step 1: Run appropriate controls. This includes a no-inhibitor control and a

control with a well-characterized inhibitor for the unexpected kinase to ensure the assay is

performing correctly.

Troubleshooting Step 2: Consider the assay format. Some assay technologies can be prone

to artifacts. If possible, validate the finding using an orthogonal assay method (e.g., a

different technology platform or a cell-based assay).

Issue 2: My FLT3-mutant cell line shows resistance to
quizartinib.
Possible Cause 1: Presence of secondary resistance mutations in FLT3.

Troubleshooting Step 1: Sequence the FLT3 gene in your resistant cell line. Look for known

resistance mutations in the tyrosine kinase domain (TKD), such as D835Y or F691L.[7][9]

These mutations can interfere with quizartinib binding.[9]

Troubleshooting Step 2: If a known resistance mutation is identified, consider testing

alternative FLT3 inhibitors that are effective against these mutations. For example, some

dual FLT3-Aurora kinase inhibitors have shown activity against quizartinib-resistant

mutations.[10]

Possible Cause 2: Activation of bypass signaling pathways.

Troubleshooting Step 1: Investigate the activation status of alternative signaling pathways

that can promote cell survival independently of FLT3. Upregulation of the AXL receptor

tyrosine kinase has been implicated in quizartinib resistance.[9]

Troubleshooting Step 2: Perform a phosphoproteomic analysis to identify upregulated

signaling nodes in the resistant cells compared to the sensitive parental cells. This can

provide clues to the bypass mechanisms at play.

Quantitative Data
Table 1: Kinase Inhibition Profile of Quizartinib
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Kinase IC50 (nM) Kd (nM) Notes

On-Target

FLT3 (Wild-Type) 4.2[2] 3.3[7]
Potent inhibition of the

wild-type kinase.

FLT3-ITD 1.1[2] 1.6[2]

Highly potent

inhibition of the

mutated, constitutively

active form.

Key Off-Targets

KIT - 4.8[6]

A significant off-target,

also a member of the

type III RTK family.

PDGFRα - -

Known off-target,

specific values vary

across studies.[1][5]

PDGFRβ - -

Known off-target,

specific values vary

across studies.[1][5]

RET - -

Known off-target,

specific values vary

across studies.[1][5]

CSF1R - -

Known off-target,

specific values vary

across studies.[1][5]

Note: IC50 and Kd values can vary depending on the specific assay conditions and

experimental setup.

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Workflow)
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This protocol outlines a general workflow for assessing the inhibitory activity of quizartinib

against a target kinase.

Reagents and Materials:

Recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Quizartinib (or other test compounds)

Assay buffer (typically contains a buffer salt, MgCl2, and a reducing agent like DTT)

Detection reagent (e.g., antibody for phosphorylated substrate, luminescence-based ATP

detection)

Microplate (e.g., 96-well or 384-well)

Procedure:

1. Prepare a serial dilution of quizartinib in the assay buffer.

2. In the wells of the microplate, add the recombinant kinase, the kinase-specific substrate,

and the diluted quizartinib.

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at the optimal temperature and for the appropriate duration for the

specific kinase.

5. Stop the reaction (if necessary for the detection method).

6. Add the detection reagent and measure the signal (e.g., fluorescence, luminescence,

absorbance) using a plate reader.
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7. Calculate the percent inhibition for each quizartinib concentration relative to the no-

inhibitor control.

8. Plot the percent inhibition against the logarithm of the quizartinib concentration and fit the

data to a dose-response curve to determine the IC50 value.

Visualizations

Cell Membrane

Downstream Signaling

FLT3 Receptor

PI3K/AKT Pathway RAS/MAPK Pathway STAT5 Pathway

Quizartinib

Inhibits

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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